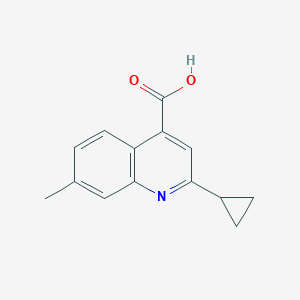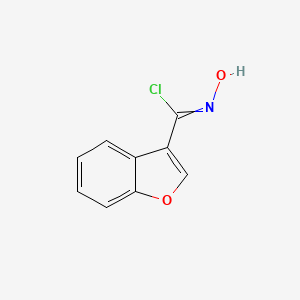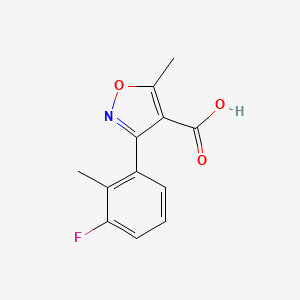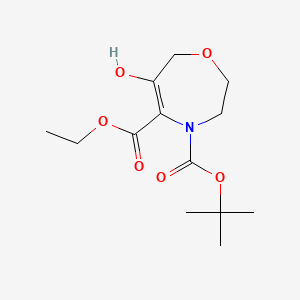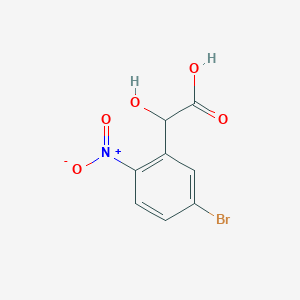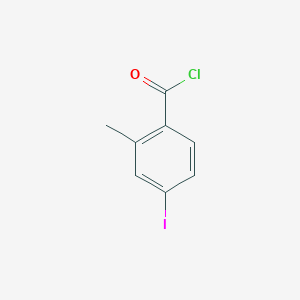
4-Iodo-2-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO and a molecular weight of 280.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position. This compound is primarily used in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 4-Iodo-2-methylbenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Electrophilic aromatic substitution: The iodine atom can participate in reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiourea (NH2CSNH2) under basic or neutral conditions.
Electrophilic aromatic substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) under acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
Halogenated, nitrated, and sulfonated derivatives: from electrophilic aromatic substitution.
Alcohols: from reduction reactions.
Scientific Research Applications
4-Iodo-2-methylbenzoyl chloride is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of biochemical probes and labeling agents for studying biological processes.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Lacks the iodine and methyl substituents, making it less reactive in certain electrophilic aromatic substitution reactions.
4-Iodo-benzoyl chloride: Lacks the methyl group, which can influence the steric and electronic properties of the compound.
2-Methylbenzoyl chloride: Lacks the iodine atom, affecting its reactivity in halogenation reactions.
Uniqueness
4-Iodo-2-methylbenzoyl chloride is unique due to the presence of both iodine and methyl substituents on the benzene ring. This combination of substituents enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C8H6ClIO |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
4-iodo-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,1H3 |
InChI Key |
LFRNINGTHIQODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


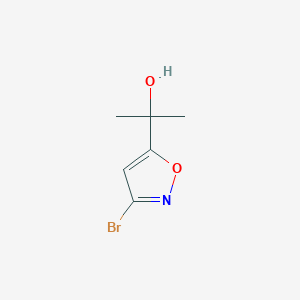



![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
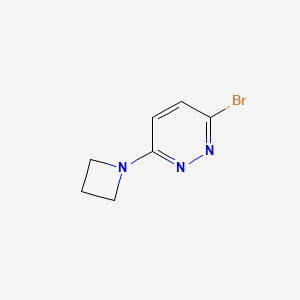
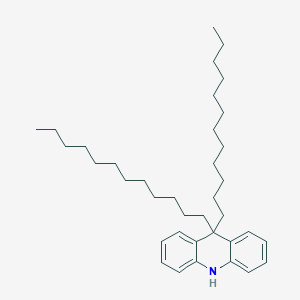
![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)
